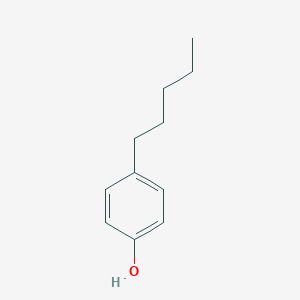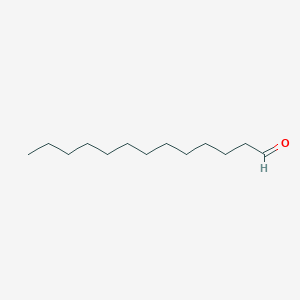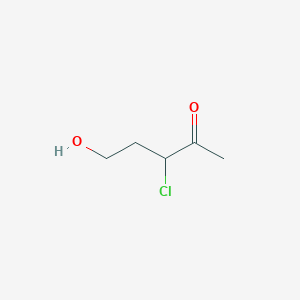
3-Chloro-5-hydroxy-2-pentanone
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds closely related to 3-Chloro-5-hydroxy-2-pentanone, such as 3,5-dichloro-2-pentanone, can be achieved using α-acetyl-α-chloride-γ-butyrolactone and triphosgene, with N,N-dimethyl-piperidine hydro-chloride as a catalyst. The process involves careful control of temperature, material ratios, and catalyst types (Cheng Ming-min, 2015).
Molecular Structure Analysis
The molecular structure of compounds similar to this compound, such as 5-hydroxy-3-mercapto-2-pentanone, has been characterized using techniques like MS and NMR, providing detailed insights into their molecular composition and configuration (C. Cerny & Renée Guntz-Dubini, 2008).
Chemical Reactions and Properties
The reaction of OH radicals with 5-hydroxy-2-pentanone, a closely related compound, has been studied. The reaction produces dicarbonyl products, providing insights into possible reaction pathways and products for this compound (S. M. Aschmann, J. Arey, & R. Atkinson, 2003).
Physical Properties Analysis
While specific studies on the physical properties of this compound are not available, research on related compounds can provide indicative information. For instance, studies on chloral–ketone condensations provide insights into the behavior of ketones under various conditions, which could be extrapolated to understand the physical properties of this compound (E. Kiehlmann & P. Loo, 1969).
Chemical Properties Analysis
The chemical properties of this compound can be inferred from studies on related compounds. For example, the reaction of chlorine atoms with 3-pentanone provides insights into the reactivity and stability of such compounds under various conditions (E. Kaiser, T. Wallington, & M. D. Hurley, 2010).
Wissenschaftliche Forschungsanwendungen
Intermediate in Maillard Reaction : 5-Hydroxy-3-mercapto-2-pentanone, a related compound, has been identified as a key intermediate in the degradation of thiamine and the generation of aroma compounds in the Maillard reaction, providing insights into food chemistry and flavor science (Cerny & Guntz-Dubini, 2008).
Reaction with OH Radicals : Studies have shown that 5-Hydroxy-2-pentanone, an isomer of 3-Chloro-5-hydroxy-2-pentanone, reacts with OH radicals, an important aspect in atmospheric chemistry. This reaction is vital for understanding the environmental impact of volatile organic compounds (Aschmann, Arey, & Atkinson, 2003).
Chlorine Atom Reaction : The reaction of chlorine atoms with 3-pentanone, closely related to this compound, has been explored to understand its kinetics and mechanism. This research has implications for atmospheric chemistry and pollution studies (Kaiser, Wallington, & Hurley, 2010).
Chloral-Ketone Condensations : The condensation reactions involving chloral and ketones like 3-pentanone have been studied for their potential in organic synthesis, providing pathways for the formation of complex molecules (Kiehlmann & Loo, 1969).
Synthesis of Organic Compounds : A method for preparing 5-chloro-2-pentanone from 4-hydroxy-2-pentanone has been developed, demonstrating the compound's relevance in synthetic chemistry (Meshcheriakov & Glukhovtsev, 1958).
Analysis in Wine Brands : α-Hydroxy ketones, including hydroxy pentanones, have been identified in various wine brands, indicating their role in food and beverage chemistry (Ronkainen, Brummer, & Suomalainen, 1970).
Safety and Hazards
The safety data sheet for “3-Chloro-5-hydroxy-2-pentanone” indicates that it is toxic if swallowed and causes skin irritation. It may also cause respiratory irritation . Therefore, it is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .
Wirkmechanismus
Target of Action
3-Chloro-5-hydroxy-2-pentanone, a type of ketone, primarily targets aldehydes and ketones . These compounds can react with hydroxylamine to form oximes or hydrazine to form hydrazones . The nitrogen in these compounds acts as the nucleophile instead of the oxygen .
Mode of Action
The compound interacts with its targets through a series of chemical reactions. The oxygen in the compound can act as a nucleophile in competition with nitrogen, but this is a dead-end process . The reaction with oxygen gives the reversible formation of a hemiketal . The reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
The biochemical pathways affected by this compound involve the formation of oximes and hydrazones . These reactions are part of larger biochemical pathways that involve the transformation of aldehydes and ketones .
Result of Action
The result of the action of this compound is the formation of oximes and hydrazones . These compounds have various applications in organic synthesis and can be used as intermediates in the production of other chemicals .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature . For example, high temperatures can accelerate the decomposition of certain compounds into phosgene and increase the concentration of free Cl− in the system . Therefore, the reaction conditions, such as temperature, can have a significant impact on the compound’s action, efficacy, and stability .
Eigenschaften
IUPAC Name |
3-chloro-5-hydroxypentan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO2/c1-4(8)5(6)2-3-7/h5,7H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWDUQCSMYWUHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CCO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399159 | |
| Record name | 3-chloro-5-hydroxypentan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13045-13-1 | |
| Record name | 3-chloro-5-hydroxypentan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-CHLORO-5-HYDROXY-2-PENTANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 3-Chloro-5-hydroxy-2-pentanone in organic synthesis, specifically in the context of the provided research papers?
A1: this compound serves as a crucial building block in synthesizing thiamine and its analogs. [, ] Both research papers highlight its role in constructing the thiazole ring, a core structural component of thiamine.
- In the synthesis of DL-Thiamic Acid: [] This paper describes a multi-step synthesis where this compound reacts with aspartic acid. This reaction ultimately leads to the formation of DL-Thiamic acid, a thiamine analog.
- In the synthesis of Thiamine: [] The second paper emphasizes the broader application of this compound. It reacts with thioformamide to yield 5-hydroxyethyl-4-methylthiazole, a direct precursor to thiamine upon quaternization.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







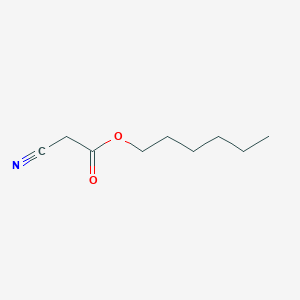
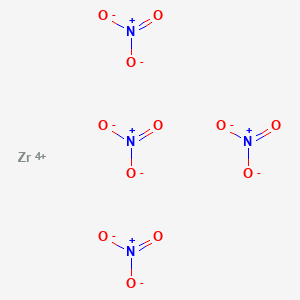


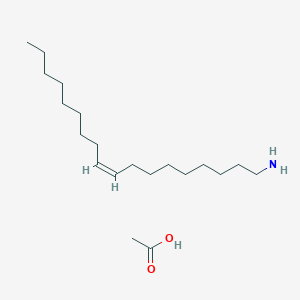

![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B79269.png)
